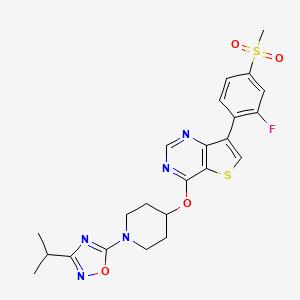

GPR119 agonist 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H24FN5O4S2 |

|---|---|

Peso molecular |

517.6 g/mol |

Nombre IUPAC |

5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C23H24FN5O4S2/c1-13(2)21-27-23(33-28-21)29-8-6-14(7-9-29)32-22-20-19(25-12-26-22)17(11-34-20)16-5-4-15(10-18(16)24)35(3,30)31/h4-5,10-14H,6-9H2,1-3H3 |

Clave InChI |

SIJYWJHWIFWIOX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NOC(=N1)N2CCC(CC2)OC3=NC=NC4=C3SC=C4C5=C(C=C(C=C5)S(=O)(=O)C)F |

Origen del producto |

United States |

Foundational & Exploratory

GPR119 Agonist 2: A Technical Guide to Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a specific G protein-coupled receptor 119 (GPR119) agonist, designated as "GPR119 agonist 2". The document details its chemical structure, physicochemical properties, and the broader context of GPR119 agonism, including the relevant signaling pathways and standard experimental protocols for characterization.

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] As a Gs-coupled receptor, its activation initiates a signaling cascade that is a key target for the treatment of type 2 diabetes and related metabolic disorders.[1] The activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[1][2] This has a dual effect on glucose homeostasis: direct potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut, which further enhances insulin secretion.[1][2]

Chemical Structure and Physicochemical Properties of this compound

"this compound" is a specific synthetic molecule identified in the PubChem database. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | PubChem |

| Molecular Formula | C₂₃H₂₄FN₅O₄S₂ | PubChem |

| Molecular Weight | 517.6 g/mol | PubChem |

| Canonical SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)OC3=C4C(=NC=N3)C(=C(S4)C5=C(C=C(C=C5)S(=O)(=O)C)F) | PubChem |

| InChI Key | SIJYWJHWIFWIOX-UHFFFAOYSA-N | PubChem |

| XLogP3 | 4.7 | PubChem |

| CAS Number | 1384951-03-4 | AbMole |

Pharmacological Properties of GPR119 Agonists

| Compound Name/ID | Chemical Class | EC₅₀ (nM) for human GPR119 |

| AR231453 | Pyrimidine | 4.7 - 9 |

| APD597 (JNJ-38431055) | Pyrimidine | 46 |

| APD668 | Pyrimidine | 2.7 |

| GSK1292263 | Pyridine | ~126 (pEC₅₀ = 6.9) |

| AS1269574 | Pyrimidine | 2500 |

| PSN632408 | Pyrimidine | 7900 |

GPR119 Signaling Pathway

Activation of GPR119 by an agonist triggers a Gs-protein-mediated signaling cascade. This pathway is crucial for the therapeutic effects of GPR119 agonists on glucose homeostasis.

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Protocols

The characterization of GPR119 agonists typically involves in vitro assays to determine their potency and efficacy. The following are detailed methodologies for two key experiments.

cAMP Accumulation Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds and a reference agonist (e.g., AR231453)

-

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

-

Cell Stimulation: Remove the culture medium from the wells and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the HTRF assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the compound concentration. Calculate the EC₅₀ value using a sigmoidal dose-response curve fit.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.

Materials:

-

MIN6 or other insulin-secreting cell line

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

-

Glucose solutions (low: 2.8 mM; high: 16.7 mM)

-

Test compounds

-

Insulin ELISA kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.

-

Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.

-

Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured insulin concentration against the test compound concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro cAMP accumulation assay to determine the potency of a GPR119 agonist.

Caption: Workflow for cAMP Accumulation Assay.

References

GPR119 Agonist Mechanism of Action in Pancreatic β-Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes due to its specific expression in pancreatic β-cells and intestinal enteroendocrine cells.[1][2] Activation of GPR119 in β-cells by synthetic or endogenous agonists initiates a signaling cascade that potentiates glucose-stimulated insulin (B600854) secretion (GSIS). This mechanism is primarily mediated by the Gαs protein subunit, leading to the accumulation of intracellular cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC) culminates in enhanced insulin granule exocytosis. A crucial feature of this pathway is its glucose-dependency, which mitigates the risk of hypoglycemia, a common side effect of many insulin secretagogues.[1][3] This guide provides a detailed examination of the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the signaling pathways involved.

Core Signaling Pathway in the Pancreatic β-Cell

The activation of GPR119 by an agonist in pancreatic β-cells triggers a well-defined intracellular signaling cascade. This process is central to its insulinotropic effects.

1.1. Gαs-Adenylate Cyclase-cAMP Axis

GPR119 is a Gαs-coupled receptor.[4][5][6] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, leading to the dissociation and activation of the Gαs subunit.[2][6][7]

-

Adenylyl Cyclase Activation: The activated Gαs subunit directly stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[1][5][7] GPR119 agonists have been shown to potently increase intracellular cAMP levels in various β-cell lines and isolated islets.[3][7]

This initial phase of the signaling pathway is depicted in the diagram below.

1.2. Downstream cAMP Effector Pathways

The elevation of intracellular cAMP activates two principal downstream pathways that synergistically enhance insulin secretion: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway.[7]

-

PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA phosphorylates numerous substrates involved in insulin exocytosis, including components of the exocytotic machinery and ion channels. This action potentiates the fusion of insulin-containing granules with the plasma membrane.

-

EPAC Pathway: Specifically, EPAC2A is the key isoform in β-cells.[8] cAMP directly binds to and activates EPAC2A, which then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. Activated Rap1 is involved in mobilizing insulin granules from the reserve pool to the readily releasable pool at the cell membrane, further promoting secretion.[8]

The complete direct signaling cascade is illustrated below.

1.3. Glucose-Dependent Action

A critical aspect of the GPR119-mediated mechanism is its dependence on ambient glucose levels.[1][9] GPR119 agonists do not significantly stimulate insulin secretion at basal or low glucose concentrations.[3][9] The potentiation of insulin release occurs only when glucose levels are elevated. This is because the cAMP-driven pathway acts as an amplifier of the primary glucose-sensing pathway (i.e., glucose metabolism leading to ATP production, closure of KATP channels, membrane depolarization, and calcium influx). Without the initial glucose-driven trigger, the cAMP signal is insufficient to cause significant insulin exocytosis, thereby minimizing the risk of drug-induced hypoglycemia.[3]

Quantitative Data from In Vitro Studies

The efficacy of GPR119 agonists has been quantified in numerous studies using pancreatic β-cell lines (e.g., HIT-T15, MIN6) and isolated rodent islets. The data below are compiled for the representative synthetic agonist AR231453.

Table 1: Potency of AR231453 in cAMP Accumulation Assays

| Cell Line | Agonist | EC₅₀ (nM) | Efficacy | Source |

| HIT-T15 | AR231453 | 4.7 | Similar to Forskolin | [3] |

| RIN-5F (GPR119-transfected) | AR231453 | 4.9 | - | [3] |

Table 2: Efficacy of AR231453 in Insulin Secretion Assays

| Cell/Islet Type | Agonist | Glucose Condition | EC₅₀ (nM) | Effect | Source |

| HIT-T15 Cells | AR231453 | High Glucose | 3.5 | Potent stimulation | [3] |

| Isolated Rat Islets | AR231453 (300 nM) | 5 mM (Low) | - | No effect | [3] |

| Isolated Rat Islets | AR231453 (300 nM) | 15 mM (High) | - | Significant increase, similar to GLP-1 | [3] |

| MIN6 Cells | AR231453 | 0 mM (Low) | - | No effect | [9] |

| MIN6 Cells | AR231453 | 10 mM (High) | 0.5 | Dose-dependent increase | [9] |

Experimental Protocols

Reproducing and validating the effects of GPR119 agonists requires standardized in vitro assays. Below are detailed protocols for two key experiments.

3.1. Protocol: cAMP Accumulation Assay

This assay measures the ability of a GPR119 agonist to increase intracellular cAMP levels, confirming target engagement and activation of the Gαs pathway.

-

Materials:

-

HEK293 cells stably expressing human GPR119, or a β-cell line with endogenous expression (e.g., HIT-T15).[3][10]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX to prevent cAMP degradation).

-

GPR119 agonist (e.g., AR231453).

-

Positive control (e.g., 10 µM Forskolin).

-

Vehicle control (e.g., DMSO).

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

384-well microplates.

-

-

Methodology:

-

Cell Seeding: Seed cells into a 384-well plate and culture until they reach 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer. Prepare solutions of the positive and vehicle controls.

-

Assay Initiation: Remove culture medium from cells and add the assay buffer.

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Detection: Lyse the cells and measure cAMP levels using a commercial detection kit according to the manufacturer's protocol.

-

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression model (three or four parameters) to calculate the EC₅₀ value.

3.2. Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay determines the effect of a GPR119 agonist on insulin secretion from pancreatic β-cells under low and high glucose conditions.

-

Materials:

-

Insulin-secreting cell line (e.g., MIN6, HIT-T15) or isolated pancreatic islets.[9][10]

-

Culture medium.

-

Krebs-Ringer Bicarbonate Buffer (KRBH) or similar, supplemented with 0.1% BSA.

-

Low glucose solution (e.g., KRBH with 2-5 mM glucose).

-

High glucose solution (e.g., KRBH with 15-20 mM glucose).

-

GPR119 agonist.

-

Vehicle control (DMSO).

-

Insulin ELISA kit.

-

-

Methodology:

-

Cell Seeding/Islet Preparation: Seed cells in 24- or 48-well plates and culture to appropriate confluency. If using islets, allow them to recover overnight in culture after isolation.

-

Starvation: Wash cells/islets with a glucose-free buffer and then pre-incubate in the low glucose solution for 1-2 hours at 37°C to establish a basal secretion rate.

-

Stimulation: Discard the pre-incubation buffer. Add fresh low or high glucose solutions containing either the GPR119 agonist at various concentrations or the vehicle control.

-

Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit following the manufacturer's protocol.

-

(Optional) Cell Lysis: Lyse the remaining cells to measure total insulin content for normalization.

-

-

Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist.

The workflow for a typical GSIS experiment is outlined below.

Broader Context: The Dual Mechanism of Action

While this guide focuses on the direct action within β-cells, it is important to note that GPR119 agonists exhibit a dual mechanism. GPR119 is also expressed on enteroendocrine L-cells and K-cells in the gut.[1][2][7] Agonist activation in these cells stimulates the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][11] These incretins then travel through the bloodstream to the pancreas, where they bind to their own receptors (GLP-1R and GIPR) on β-cells, which also couple to Gαs and amplify insulin secretion.[7] Therefore, the overall in vivo glucose-lowering effect of a GPR119 agonist is a combination of its direct action on β-cells and its indirect, incretin-mediated action.[6][7] Some studies suggest the indirect incretin-mediated pathway is the dominant contributor to the glucoregulatory effects observed in vivo.[5][12][13]

Conclusion

The mechanism of action for GPR119 agonists in pancreatic β-cells is centered on the Gαs-cAMP signaling pathway. Agonist binding elevates intracellular cAMP, which in turn activates PKA and EPAC2A to potentiate glucose-stimulated insulin secretion. This glucose-dependent action is a key feature, promising effective glycemic control with a reduced risk of hypoglycemia. The combination of this direct β-cell effect with the indirect stimulation of incretin release from the gut positions GPR119 as a multifaceted and compelling target for the development of novel therapeutics for type 2 diabetes.

References

- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 2. The significance of GPR119 agonists as a future treatment for type 2 diabetes. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epac2A Makes a New Impact in β-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glucagon.com [glucagon.com]

The Discovery and Synthesis of Second-Generation GPR119 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3][4][5][6] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from the pancreas and the indirect promotion of insulin release through the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[3][7][8][9] This glucose-dependent activity profile presents a significant advantage, potentially minimizing the risk of hypoglycemia associated with other antidiabetic agents.[3]

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a second-generation GPR119 agonist, focusing on the core principles and methodologies that drive research in this field.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that is primarily coupled through the Gαs subunit of the heterotrimeric G protein.[4][10] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels is the central event that triggers the downstream effects of GPR119 agonism, including the enhancement of glucose-stimulated insulin secretion and the release of incretin hormones.[3][4][11][12]

GPR119 Agonist Signaling Pathway

Discovery of a Second-Generation GPR119 Agonist: JNJ-38431055 (APD597)

The search for GPR119 agonists has led to the identification of several small molecules, with early candidates providing crucial proof-of-concept.[1] However, the development of second-generation agonists aimed to improve upon the pharmacokinetic and pharmacodynamic profiles of their predecessors. JNJ-38431055 (also known as APD597) was identified as a second-generation clinical candidate with a favorable balance of agonist potency, intrinsic activity, good solubility, and a reduced potential for drug-drug interactions.[13]

Quantitative Biological Data for JNJ-38431055

The biological activity of JNJ-38431055 has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Assay Type | Species | EC50 (nM) | Intrinsic Activity (%) | Reference |

| cAMP Accumulation | Human | 23 | 85 | [13] |

| cAMP Accumulation | Rat | 25 | 90 | [13] |

In Vitro Potency and Efficacy of JNJ-38431055

| Study Type | Animal Model | Dose (mg/kg) | Glucose Excursion Reduction (%) | Reference |

| Oral Glucose Tolerance Test | C57BL/6 Mice | 10 | 45 | [13] |

| Oral Glucose Tolerance Test | Sprague-Dawley Rats | 3 | 30 | [13] |

In Vivo Efficacy of JNJ-38431055 in Rodent Models

Synthesis Pathway of a GPR119 Agonist

The synthesis of GPR119 agonists often involves multi-step sequences to construct the core scaffolds and introduce the necessary functional groups for potent and selective receptor activation. Below is a representative synthetic pathway for a GPR119 agonist, GSK1292263, which shares structural similarities with other agonists in its class.

The synthesis of GSK1292263 can be achieved through a convergent approach. One key fragment, {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol, is prepared and subsequently coupled with a second fragment, a substituted pyridine (B92270) derivative. The final steps involve the formation of an ether linkage to yield the target molecule.[14][15]

Representative Synthesis of a GPR119 Agonist (GSK1292263)

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation of GPR119 agonists. The following sections provide methodologies for key experiments.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the potency (EC50) and efficacy of a GPR119 agonist.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Compound Preparation: The test compound (e.g., JNJ-38431055) is serially diluted in assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

-

Assay Procedure: The cell culture medium is removed, and the cells are incubated with the compound dilutions at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data are normalized to a positive control (e.g., a known potent agonist) and a vehicle control. A dose-response curve is generated to calculate the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a crucial in vivo experiment to assess the glucose-lowering effects of a GPR119 agonist.

Methodology:

-

Animal Acclimatization and Fasting: Male C57BL/6 mice are acclimatized for at least one week and then fasted overnight (approximately 16 hours) with free access to water.

-

Compound Administration: The test compound (e.g., JNJ-38431055) or vehicle is administered orally (p.o.) at a specific time point before the glucose challenge (e.g., 30-60 minutes).

-

Baseline Blood Glucose: A baseline blood sample is taken from the tail vein (t=0).

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for both the vehicle and compound-treated groups. The percentage reduction in glucose excursion is then determined.

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

Conclusion

The discovery and development of second-generation GPR119 agonists represent a significant advancement in the pursuit of novel therapeutics for type 2 diabetes. Through a combination of rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, compounds with improved pharmacological profiles have been identified. The methodologies and data presented in this guide highlight the key aspects of this process, providing a foundation for further research and development in this promising area. While clinical success has remained elusive, the continued exploration of GPR119 agonism, potentially in combination with other antidiabetic agents, may yet yield a valuable new treatment paradigm for metabolic diseases.[2][16]

References

- 1. books.rsc.org [books.rsc.org]

- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 4. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of a potent G-protein-coupled receptor 119 agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. proquest.com [proquest.com]

- 13. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. pubs.acs.org [pubs.acs.org]

GPR119: A Comparative Analysis of Endogenous Ligands and Synthetic Agonists for Therapeutic Development

Affiliation: Google Research

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes and related metabolic disorders due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine cells.[1][2][3] Activation of GPR119 triggers a dual beneficial effect on glucose homeostasis: the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4][5][6][7] This technical guide provides an in-depth comparison of the endogenous lipid-derived ligands that naturally activate GPR119 and the diverse array of synthetic agonists developed to harness its therapeutic potential. We will explore their comparative potencies, delve into the intricacies of their signaling pathways, and provide detailed experimental protocols for their evaluation.

Introduction to GPR119

GPR119, also known as Glucose-Dependent Insulinotropic Receptor, is a class A (rhodopsin-type) G protein-coupled receptor (GPCR).[1] Its expression is predominantly localized to pancreatic β-cells, which are responsible for insulin production, and enteroendocrine L-cells and K-cells in the gastrointestinal tract, which secrete the incretin hormones GLP-1 and glucose-dependent insulinotropic peptide (GIP), respectively.[1][7] The activation of GPR119 is primarily coupled to the stimulatory G-protein alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4][7] This signaling cascade is central to its role in enhancing insulin and incretin secretion in a glucose-dependent manner, making it an attractive target for anti-diabetic drugs with a reduced risk of hypoglycemia.[7]

Endogenous Ligands: The Body's Natural Activators

The de-orphanization of GPR119 revealed several classes of endogenous lipid derivatives that act as its natural ligands. These bioactive lipids include fatty acid amides and phospholipids.[1]

-

Oleoylethanolamide (OEA): OEA is one of the most studied and potent endogenous ligands for GPR119.[1][8] It is a fatty acid ethanolamide synthesized in the small intestine, with its levels known to increase after feeding.[9] Beyond GPR119, OEA also activates other receptors, such as peroxisome proliferator-activated receptor α (PPAR-α), through which it exerts effects on satiety, reducing food intake and body weight.[1][6]

-

Lysophosphatidylcholines (LPCs): Specifically, oleoyl-lysophosphatidylcholine (OLPC) was one of the first identified endogenous ligands for GPR119.[10]

-

2-Oleoylglycerol (2-OG): This is a 2-monoacylglycerol (2-MAG) resulting from triglyceride hydrolysis and is also recognized as an important endogenous agonist.[6][9][11]

-

Other N-Acylethanolamines: In addition to OEA, other related compounds like palmitoylethanolamide (B50096) (PEA), linoleoylethanolamide (LEA), and stearoylethanolamide (SEA) can also activate GPR119.[5][12]

While these lipids activate GPR119, they often suffer from low potency, poor stability, and promiscuity, acting on multiple receptors, which has hindered their direct clinical application and spurred the development of synthetic alternatives.[11][13]

Table 1: In Vitro Potency of Endogenous GPR119 Ligands

| Endogenous Ligand | Chemical Class | Potency (EC50) | Cell System | Reference |

| Oleoylethanolamide (OEA) | N-Acylethanolamine | ~85 nM - 15 µM (Varies by pathway) | Varies | [14] |

| 2-Oleoylglycerol (2-OG) | 2-Monoacylglycerol | 2.5 µM | COS-7 cells (hGPR119) | [15] |

| Palmitoylethanolamide (PEA) | N-Acylethanolamine | Less potent than OEA | Not specified | [5] |

| Linoleoylethanolamide (LEA) | N-Acylethanolamine | Not specified | Not specified | [9][12] |

| Stearoylethanolamide (SEA) | N-Acylethanolamine | Less potent than OEA | Not specified | [5] |

Synthetic Agonists: Designing for Therapeutic Efficacy

To overcome the limitations of endogenous ligands, extensive drug discovery efforts have yielded a wide range of potent and selective synthetic GPR119 agonists.[11] These small molecules have been designed for improved oral bioavailability, stability, and potency.

-

Key Scaffolds: Many reported agonists feature characteristic structures, often containing pyrimidine, pyridine, or piperidine (B6355638) moieties.[4][16]

-

Examples of Synthetic Agonists: Prominent examples that have been extensively studied or entered clinical trials include AR231453, PSN632408, MBX-2982, GSK1292263, APD597, and APD668.[4][12]

However, a critical finding is that some synthetic agonists exhibit signaling pathways that diverge from those of endogenous ligands like OEA.[10][17][18] This can lead to different physiological outcomes and potential off-target effects, highlighting the complexity of GPR119 pharmacology.[10][17] Furthermore, the field has expanded to include not just direct agonists but also positive allosteric modulators (PAMs), which bind to a different site on the receptor to enhance the effect of the endogenous ligand.[14][19]

Table 2: In Vitro Potency of Selected Synthetic GPR119 Agonists

| Synthetic Agonist | Chemical Class | Potency (EC50) for human GPR119 | Reference |

| AR231453 | Pyrimidine | 4.7 nM | [4][20] |

| APD597 (JNJ-38431055) | Pyrimidine | 46 nM | [4] |

| APD668 | Pyrimidine | 2.7 nM | [4] |

| GSK1292263 | Pyridine | ~126 nM (pEC50 = 6.9) | [4][15] |

| PSN632408 | Pyrimidine | 7900 nM | [4] |

| AS1269574 | Not specified | 2.5 µM | [15] |

| Compound 21b | 1,4-disubstituted cyclohexene | 3.8 nM | [11] |

GPR119 Signaling Pathways

The Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for GPR119 involves its coupling to Gαs.[1][2] Upon agonist binding, GPR119 undergoes a conformational change that activates Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. In pancreatic β-cells, this leads to the potentiation of GSIS, while in enteroendocrine L-cells, it triggers the secretion of GLP-1.[1][5][7]

Caption: Canonical Gαs-cAMP signaling pathway activated by GPR119 agonists.

Biased Agonism and Alternative Pathways

Recent research suggests that GPR119 signaling is more complex than initially thought. The receptor may also couple to other G-protein subtypes, such as Gαi and Gαq, and engage β-arrestin pathways.[5][14] Endogenous ligands and different synthetic agonists can preferentially activate one pathway over another, a phenomenon known as "biased signaling" or "functional selectivity".[14] For instance, the endogenous ligand OEA has been shown to exhibit biased signaling, with its potency varying over 175-fold across different downstream pathways (Gαs, Gαi, Gαq, β-arrestin).[14] This complexity may explain why some synthetic agonists, while potent in cAMP assays, fail to translate to in vivo efficacy or produce divergent effects compared to endogenous ligands.[14][17][18]

Caption: Biased agonism at GPR119, with different ligands stabilizing distinct pathways.

Key Experimental Protocols

Evaluating the activity of endogenous and synthetic GPR119 ligands requires a suite of specialized in vitro and in vivo assays.

In Vitro cAMP Accumulation Assay

This is the primary functional assay to determine the potency (EC50) of GPR119 agonists. It measures the ability of a compound to stimulate cAMP production in cells engineered to express the receptor.[4]

-

Objective: To quantify agonist-induced cAMP production.

-

Materials:

-

Procedure:

-

Cell Seeding: Plate the GPR119-expressing HEK293 cells in assay plates and culture until they reach appropriate confluency.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer containing a PDE inhibitor.

-

Stimulation: Remove the culture medium from the cells and add the compound solutions. Include vehicle controls (negative) and a known full agonist control (positive).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[1][4]

-

Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.[4]

-

Measurement: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader at 620 nm and 665 nm).[4]

-

-

Data Analysis:

Caption: Workflow for a typical in vitro HTRF-based cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.[4][20]

-

Objective: To measure the glucose-dependent effect of agonists on insulin release.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed MIN6 cells into a 96-well plate and culture to ~80% confluency.[4]

-

Pre-incubation: Wash cells with glucose-free KRBH, then pre-incubate in KRBH with low glucose for 1-2 hours at 37°C to establish a basal state.[4]

-

Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH containing either low or high glucose, along with serial dilutions of the test compound or vehicle control.

-

Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C.[20]

-

Supernatant Collection: Collect the supernatants from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.[20]

-

-

Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent potentiation of insulin release.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[21][22] A competitive binding assay is used to determine the inhibition constant (Ki) of unlabeled test compounds.

-

Objective: To determine the binding affinity (Ki) of test compounds for GPR119.

-

Materials:

-

Membrane preparation from cells overexpressing GPR119.

-

A suitable radioligand that binds to GPR119 (e.g., a tritiated or iodinated synthetic agonist).

-

Unlabeled test compounds.

-

Assay buffer.

-

Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Nonspecific Binding: Determine nonspecific binding in parallel incubations containing a high concentration of an unlabeled ligand to saturate the specific binding sites.

-

-

Data Analysis:

-

Subtract nonspecific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to determine the IC50 (the concentration of test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in vivo experiment to evaluate the effect of a GPR119 agonist on glucose disposal in an animal model.

-

Objective: To assess the in vivo efficacy of an agonist in improving glucose tolerance.

-

Animal Model: Normal or diabetic rodent models (e.g., C57BL/6J mice or diabetic db/db mice).[23]

-

Procedure:

-

Fasting: Fast the animals overnight.

-

Compound Administration: Administer the test compound or vehicle orally (p.o.).

-

Baseline Blood Sample: Take a baseline blood sample (t=0).

-

Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a bolus of glucose orally.

-

Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).

-

Measurement: Measure blood glucose levels for all samples. Plasma insulin and GLP-1 levels can also be measured.

-

-

Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The study of GPR119 has revealed a fascinating interplay between endogenous lipid signaling and the potential of synthetic pharmacology. Endogenous ligands like OEA and 2-OG are key physiological regulators but possess pharmacological liabilities.[11][13] Synthetic agonists offer the promise of potent, stable, and orally available therapeutics, yet their development is complicated by the potential for divergent signaling and off-target effects.[17][18] The discovery of biased agonism and allosteric modulation at GPR119 has added layers of complexity, suggesting that simply maximizing potency in a cAMP assay may not be the optimal strategy for clinical success.[14] A thorough understanding of how different ligands engage the receptor to produce specific signaling signatures, evaluated through a comprehensive suite of in vitro and in vivo assays, is critical. This detailed approach will be paramount in developing the next generation of GPR119-targeted therapies that can safely and effectively manage type 2 diabetes and other metabolic diseases.

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 8. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scbt.com [scbt.com]

- 13. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]

- 14. Biased signaling of lipids and allosteric actions of synthetic molecules for GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. erk12.com [erk12.com]

- 17. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - ProQuest [proquest.com]

- 19. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]

- 20. benchchem.com [benchchem.com]

- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR119 in Glucose Homeostasis and Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial dual role in glucose homeostasis.[1][2][3] Activation of GPR119 in pancreatic β-cells directly stimulates glucose-dependent insulin (B600854) secretion.[4][5] In parallel, its activation in intestinal L-cells potentiates the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin secretion and contribute to a broader spectrum of metabolic benefits.[2][6] This guide provides an in-depth technical overview of the core biology of GPR119, its signaling pathways, the quantitative effects of its activation, and detailed experimental protocols for its study. It also addresses the therapeutic potential and the challenges encountered in the clinical development of GPR119 agonists.

Introduction: GPR119 as a Metabolic Regulator

GPR119 is a class A G protein-coupled receptor (GPCR) that is primarily coupled to the Gαs subunit.[3][7] Upon activation by endogenous ligands, such as oleoylethanolamide (OEA) and other lipid metabolites, or synthetic agonists, GPR119 initiates a signaling cascade that leads to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][7] This elevation in cAMP is the central mechanism through which GPR119 exerts its effects on insulin and incretin secretion.[2][5]

The tissue distribution of GPR119 is a key determinant of its physiological function. Its high expression in pancreatic β-cells and intestinal L-cells positions it as a critical regulator of the enteroinsular axis.[1][8] This dual mechanism of action, directly stimulating insulin release and indirectly augmenting it through incretin secretion, has made GPR119 an attractive target for the development of novel anti-diabetic therapies.[5][9]

GPR119 Signaling Pathways

The activation of GPR119 initiates a well-defined signaling cascade within both pancreatic β-cells and intestinal L-cells. The primary pathway involves the Gαs-cAMP-PKA axis, leading to the potentiation of hormone secretion.

Canonical Gαs-cAMP Signaling Pathway

The binding of an agonist to GPR119 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαs. The activated Gαs subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets involved in the exocytosis of insulin-containing granules in β-cells and GLP-1/GIP-containing granules in L-cells.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 8. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GPR119 Expression and Function: Pancreatic Islets vs. Enteroendocrine L-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its strategic expression in key metabolic tissues: the pancreatic islets and the enteroendocrine L-cells of the gastrointestinal tract. Activation of GPR119 elicits a dual-pronged beneficial effect on glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulating the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This technical guide provides an in-depth comparison of GPR119 expression, signaling, and function in these two critical cell types. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the molecular mechanisms and experimental methodologies central to the investigation of GPR119. This document summarizes quantitative data on GPR119 expression and agonist activity, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Introduction

GPR119 is a class A G protein-coupled receptor that is predominantly coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is the primary mechanism through which GPR119 exerts its physiological effects. The receptor is activated by a variety of endogenous lipid ligands, including oleoylethanolamide (OEA) and other fatty acid amides and lysophospholipids.[1]

The distinct yet complementary roles of GPR119 in pancreatic islets and enteroendocrine L-cells make it a particularly attractive drug target. In the pancreas, GPR119 acts as a glucose-dependent insulinotropic receptor, amplifying insulin secretion only in the presence of elevated glucose levels, which mitigates the risk of hypoglycemia.[2] In the intestine, GPR119 activation leads to the secretion of GLP-1, an incretin hormone with multiple beneficial effects, including enhancing insulin secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[3] A key difference is that GPR119-mediated GLP-1 secretion appears to be glucose-independent.[2]

This guide will delve into the nuances of GPR119 expression and function in these two cell populations, providing a comparative analysis to inform future research and therapeutic development.

Comparative Expression of GPR119

While GPR119 is known to be expressed in both pancreatic islets and enteroendocrine L-cells, a direct quantitative comparison of protein expression at a cellular level is not extensively documented in the literature. The available data is primarily based on mRNA expression analysis.

Data Presentation: GPR119 mRNA Expression

The following table summarizes the relative mRNA expression of GPR119 in human pancreas and various sections of the gastrointestinal tract. It is important to note that these values represent expression in whole tissue and not isolated cell populations.

| Tissue | Relative GPR119 mRNA Expression (Normalized to Pancreas) | Reference |

| Pancreas | 1.00 | [4] |

| Duodenum | 0.45 | [4] |

| Stomach | 0.35 | [4] |

| Jejunum | 0.25 | [4] |

| Ileum | 0.20 | [4] |

| Colon | 0.15 | [4] |

Data derived from quantitative real-time PCR analysis of fresh human tissue samples.[4]

Studies have shown that GPR119 mRNA levels in isolated human pancreatic islets are more than 10 times higher than in the adjacent pancreatic tissue, indicating a high degree of enrichment in the endocrine compartment of the pancreas.[5] While some studies suggest GPR119 is predominantly localized to pancreatic polypeptide (PP)-cells in rodents, others provide evidence for its expression in β-cells and α-cells.[5][6]

Signaling Pathways

The canonical signaling pathway for GPR119 in both pancreatic β-cells and enteroendocrine L-cells involves the Gαs-adenylyl cyclase-cAMP-PKA axis.

GPR119 Signaling in Pancreatic β-Cells

GPR119 signaling cascade in pancreatic β-cells.

GPR119 Signaling in Enteroendocrine L-Cells

GPR119 signaling cascade in enteroendocrine L-cells.

Functional Outcomes of GPR119 Activation

The activation of GPR119 leads to distinct, yet complementary, physiological responses in pancreatic islets and enteroendocrine L-cells.

In Pancreatic Islets: Glucose-Dependent Insulin Secretion

GPR119 agonists potentiate insulin secretion from pancreatic β-cells in a strictly glucose-dependent manner.[2] This means that they amplify the insulin secretory response to high glucose concentrations but have little to no effect at basal or low glucose levels. This glucose-dependency is a key safety feature, as it minimizes the risk of drug-induced hypoglycemia.

In Enteroendocrine L-Cells: Glucose-Independent GLP-1 Secretion

In contrast to its action in β-cells, GPR119 activation in enteroendocrine L-cells stimulates GLP-1 secretion in a glucose-independent fashion.[2] This suggests that GPR119 agonists can increase circulating levels of GLP-1 even in the absence of a meal-related glucose stimulus.

Data Presentation: GPR119 Agonist Activity

The following table summarizes the in vitro potency and efficacy of selected GPR119 agonists on insulin and GLP-1 secretion.

| Agonist | Cell Type/System | Endpoint | EC50 (nM) | Fold Increase over Basal | Reference |

| AR231453 | MIN6 cells (β-cell line) | Insulin Secretion | 0.5 | Not Reported | [2] |

| GLUTag cells (L-cell line) | GLP-1 Secretion | 56 | Not Reported | [2] | |

| Arena B3 | Primary mouse colon culture | GLP-1 Secretion | ~300 | Not Reported | [2] |

| OEA | mGLUTag cells (L-cell line) | GLP-1 Secretion | ~10,000 | ~2.1 | [3] |

| mGLUTag cells (L-cell line) | cAMP Production | ~10,000 | ~1.1 | [3] | |

| PSN632408 | mGLUTag cells (L-cell line) | GLP-1 Secretion | Not Reported | ~2.1 | [3] |

| hNCI-H716 cells (L-cell line) | GLP-1 Secretion | Not Reported | ~2.9 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GPR119 expression and function.

General Experimental Workflow

General experimental workflow for GPR119 characterization.

Protocol: Immunohistochemistry for GPR119 in Pancreatic and Intestinal Tissue

This protocol provides a general framework for the immunohistochemical detection of GPR119. Note: Antibody selection and optimization of staining conditions are critical for successful results.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) pancreatic and intestinal tissue sections (5 µm)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against GPR119 (see antibody selection notes below)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat (e.g., using a pressure cooker or water bath at 95-100°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

Rinse in PBS.

-

-

Peroxidase Blocking:

-

Incubate slides in peroxidase blocking solution for 10 minutes.

-

Rinse in PBS.

-

-

Blocking:

-

Incubate slides in blocking buffer for 30 minutes.

-

-

Primary Antibody Incubation:

-

Dilute the primary GPR119 antibody in blocking buffer to the optimized concentration.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides in PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse slides in PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

-

Detection:

-

Rinse slides in PBS (3 x 5 minutes).

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse in deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Antibody Selection: Several commercial antibodies for GPR119 are available. It is crucial to validate the chosen antibody for specificity using appropriate controls, such as tissue from GPR119 knockout animals or by pre-adsorption of the antibody with the immunizing peptide.

Protocol: cAMP Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring cAMP levels in response to GPR119 activation.

Materials:

-

HEK293 cells stably expressing GPR119

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)

-

GPR119 agonist

-

Forskolin (B1673556) (positive control)

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-GPR119 cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the GPR119 agonist and forskolin in assay buffer.

-

Cell Stimulation:

-

Remove the culture medium and add the compound dilutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

-

Lysis and Detection:

-

Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Plot the ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Protocol: Static Insulin Secretion from Isolated Pancreatic Islets

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Low glucose KRB buffer (2.8 mM glucose)

-

High glucose KRB buffer (16.7 mM glucose)

-

GPR119 agonist

-

24-well plates

-

Insulin ELISA kit

Procedure:

-

Islet Recovery: After isolation, allow islets to recover overnight in culture medium.

-

Pre-incubation:

-

Hand-pick islets of similar size (e.g., 10 islets per replicate) into a 24-well plate.

-

Wash the islets with low glucose KRB buffer.

-

Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C.

-

-

Basal Insulin Secretion:

-

Replace the buffer with fresh low glucose KRB buffer (with or without the GPR119 agonist).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for insulin measurement (basal secretion).

-

-

Stimulated Insulin Secretion:

-

Replace the buffer with high glucose KRB buffer (with or without the GPR119 agonist).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for insulin measurement (stimulated secretion).

-

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

Protocol: GLP-1 Secretion from Primary Murine L-Cell Cultures

Materials:

-

Mouse colon

-

DMEM

-

Collagenase

-

Matrigel

-

GLP-1 secretion assay buffer (e.g., HBSS with 0.1% BSA)

-

GPR119 agonist

-

DPP-IV inhibitor

-

GLP-1 ELISA kit

Procedure:

-

Primary Cell Isolation and Culture:

-

Isolate crypts from the mouse colon by enzymatic digestion (e.g., with collagenase and EDTA).

-

Embed the isolated crypts in Matrigel and culture in an appropriate growth medium to form organoids.

-

For secretion assays, dissociate the organoids into single cells and seed them onto collagen-coated plates to form a monolayer.

-

-

GLP-1 Secretion Assay:

-

Wash the L-cell enriched monolayer with assay buffer.

-

Pre-incubate in assay buffer for 1 hour at 37°C.

-

Replace the buffer with assay buffer containing the GPR119 agonist and a DPP-IV inhibitor (to prevent GLP-1 degradation).

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant for GLP-1 measurement.

-

-

GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.

Conclusion

GPR119 represents a compelling target for the treatment of type 2 diabetes and obesity, owing to its dual action in promoting insulin and GLP-1 secretion. Understanding the similarities and differences in GPR119 expression, signaling, and function between pancreatic islets and enteroendocrine L-cells is paramount for the successful development of GPR119-based therapeutics. While significant progress has been made, further research is needed to obtain a more quantitative understanding of GPR119 protein expression in these cell types and to fully elucidate the nuances of its regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge of GPR119 biology and to accelerate the discovery of novel therapies for metabolic diseases.

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative proteomic analysis of single pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide on the Pharmacology of C23H24FN5O4S2

A comprehensive analysis of the pharmacological properties, experimental data, and potential signaling pathways associated with the molecular formula C23H24FN5O4S2 remains elusive due to the current lack of a specifically identified and characterized compound corresponding to this exact formula in publicly accessible chemical and pharmacological databases.

Initial comprehensive searches of prominent chemical databases, including PubChem and ChemSpider, did not yield a definitive compound structure for the molecular formula C23H24FN5O4S2. While numerous compounds with similar elemental compositions exist, no specific entry matched the requested formula precisely. This absence of a defined chemical entity precludes a detailed investigation into its pharmacological profile.

Without a known chemical structure, it is not possible to:

-

Determine the Pharmacological Target(s): The specific proteins, enzymes, receptors, or other biological molecules with which a compound interacts cannot be predicted or ascertained.

-

Elucidate the Mechanism of Action: Understanding how a compound exerts its effects at a molecular and cellular level is entirely dependent on identifying its structure and biological targets.

-

Analyze Pharmacokinetic and Pharmacodynamic Properties: Data regarding absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of the compound are unavailable.

-

Review Preclinical and Clinical Data: There are no published studies, clinical trials, or experimental data associated with a compound of this specific molecular formula.

-

Construct Signaling Pathways and Experimental Workflows: The creation of accurate diagrams requires knowledge of the compound's mechanism of action and the experimental procedures used to study it.

The creation of a technical guide or whitepaper as requested is contingent upon the identification of a specific chemical compound. Should a compound with the molecular formula C23H24FN5O4S2 be identified and characterized in the future, a thorough analysis of its pharmacology could be initiated. This would involve a comprehensive literature review of all available preclinical and clinical data, including detailed experimental protocols and quantitative results. Subsequently, this information would be synthesized to provide a detailed overview for researchers, scientists, and drug development professionals, complete with structured data tables and visual diagrams of relevant biological pathways and experimental procedures.

At present, any attempt to provide a pharmacological profile for C23H24FN5O4S2 would be purely speculative and would not meet the standards of a technical, data-driven guide. Further research is required to first identify and characterize the specific molecule to which this formula pertains.

GPR119 Agonists and Cyclic AMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of GPR119 agonists in the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling. G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target, particularly for type 2 diabetes and related metabolic disorders. Its activation initiates a cascade of events pivotal to glucose homeostasis, primarily through the modulation of cAMP levels. This document details the underlying signaling pathways, presents quantitative data on the potency of representative GPR119 agonists, and provides comprehensive experimental protocols for the assessment of cAMP production.

Introduction to GPR119 Signaling

GPR119 is a Gs alpha subunit-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] The activation of GPR119 by an agonist triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into cAMP.[1][2] The resultant increase in intracellular cAMP levels has a dual effect on glucose metabolism:

-

Direct stimulation of glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1]

-

Indirect stimulation of insulin release through the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][2]

This glucose-dependent mechanism of action makes GPR119 agonists an attractive therapeutic strategy, as it minimizes the risk of hypoglycemia.[1]

Quantitative Analysis of GPR119 Agonist-Mediated cAMP Production

The potency of GPR119 agonists is typically quantified by their half-maximal effective concentration (EC50) for cAMP accumulation in cell-based assays. The following tables summarize the in vitro potencies of several well-characterized synthetic GPR119 agonists, primarily from cAMP accumulation assays in HEK293 cells stably expressing the human GPR119 receptor.

Table 1: In Vitro Potency of Pyrimidine-Based GPR119 Agonists

| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference(s) |

| AR231453 | Pyrimidine | 4.7 - 9 | [2] |

| APD597 (JNJ-38431055) | Pyrimidine | 46 | [2] |

| APD668 | Pyrimidine | 2.7 | [2] |

| MBX-2982 | Pyrimidine | 5 | [3] |

| PSN632408 | Pyrimidine | 7900 | [2] |

Table 2: In Vitro Potency of Other GPR119 Agonists

| Compound Name/ID | Chemical Class | pEC50 / EC50 (nM) for human GPR119 | Reference(s) |

| GSK1292263 | Pyridine | pEC50 = 6.9 (~126 nM) | [2] |

| Compound 28 | Benzyloxy analogue | 8.7 nM | [4] |

| AS1269574 | Not specified | 2500 nM | [5] |

GPR119 Signaling Pathway and Experimental Workflows

GPR119 Signaling Cascade

The binding of an agonist to GPR119 initiates a well-defined signaling pathway culminating in the secretion of insulin and GLP-1.

Experimental Workflow for cAMP Accumulation Assay

The following diagram illustrates a typical workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP accumulation assay.

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay (HTRF)

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation in a high-throughput format.[2]

Materials:

-

HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds and a reference agonist (e.g., AR231453).

-

cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[2]

-

Incubation: Incubate the plate for 30 minutes at room temperature.[2]

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[2]

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.[2]

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[2]

-

Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and use a sigmoidal dose-response curve fit to determine the EC50 value.[1]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the ability of a GPR119 agonist to potentiate insulin secretion in response to glucose in an insulin-secreting cell line.[1][2]

Materials:

-

MIN6 or other insulin-secreting cell line.

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.

-

Glucose solutions (low: 2.8 mM; high: 16.7 mM).[2]

-

Test compounds.

-

Insulin ELISA kit.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[2]

-

Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[2]

-

Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[2]

-

Incubation: Incubate the plate for 1-2 hours at 37°C.[2]

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.[1]

-

Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[1]

Conclusion

GPR119 agonists represent a promising class of therapeutic agents for the treatment of type 2 diabetes. Their mechanism of action, which is centered on the production of cAMP, leads to beneficial effects on glucose homeostasis. The protocols and data presented in this guide provide a framework for the continued research and development of novel GPR119 agonists. The use of standardized and robust assays, such as the HTRF cAMP accumulation assay, is crucial for the accurate characterization of these compounds and their progression through the drug discovery pipeline.

References

GPR119 Agonists: A Technical Guide to Stimulating Incretin Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which G protein-coupled receptor 119 (GPR119) agonists stimulate the secretion of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its unique dual action on both pancreatic β-cells and intestinal enteroendocrine L- and K-cells.[1][2][3] This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data to facilitate further research and drug development in this area.

The GPR119 Signaling Pathway and Incretin Secretion

GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1][3][4] Upon binding of an agonist, GPR119 activates a canonical signaling cascade that leads to the secretion of incretin hormones.

Mechanism of Action:

-

Agonist Binding: A GPR119 agonist binds to the receptor on the surface of enteroendocrine L-cells (for GLP-1) and K-cells (for GIP).[1]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[1]

-

PKA Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5]

-

Exocytosis of Incretin Granules: PKA activation initiates a downstream cascade of events, including the phosphorylation of various proteins involved in the exocytosis of GLP-1 and GIP-containing granules from the cell.[5]

This signaling pathway underscores the potential of GPR119 agonists to enhance the release of these critical hormones involved in glucose homeostasis.

Quantitative Data on GPR119 Agonist-Stimulated Incretin Secretion

The following tables summarize the in vitro and in vivo efficacy of various GPR119 agonists in stimulating GLP-1 and GIP secretion.

Table 1: In Vitro Efficacy of GPR119 Agonists on GLP-1 Secretion

| Compound | Cell Line | EC50 (nM) | Fold Increase in GLP-1 (vs. control) | Reference |

| AR231453 | GLUTag | 56 | Not specified | [6] |

| Oleoylethanolamide (OEA) | mGLUTag | ~10,000 | 2.1 ± 0.2 | [5] |

| PSN632408 | mGLUTag | ~10,000 | 2.1 ± 0.2 | [5] |

| PSN632408 | hNCI-H716 | ~10,000 | 2.9 ± 0.5 | [5] |

| MBX-2982 | Mouse primary colon cultures | Not specified | Dose-dependent increase | [6] |

Table 2: In Vivo Efficacy of GPR119 Agonists on Incretin Secretion in Rodent Models

| Compound | Animal Model | Dose | Effect on Active GLP-1 | Effect on Total GIP | Reference |

| AR231453 | Mice | Not specified | Increased within 2 mins post-glucose | Substantially enhanced | [7] |

| MBX-2982 | C57BL/6 Mice | 10 mg/kg | Increased plasma GLP-1 without glucose load | Not specified | [6] |

| GSK706A | C57BL/6J Mice (HFD) | 10 mg/kg | Augmented meal-induced increase | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR119 agonist activity. The following sections provide step-by-step protocols for key experiments.

In Vitro GLP-1 Secretion Assay from Enteroendocrine Cell Lines

This protocol is designed to measure the secretion of GLP-1 from cultured enteroendocrine cell lines, such as GLUTag or NCI-H716, in response to GPR119 agonists.

Materials:

-

GLUTag or NCI-H716 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., KRBH buffer) with low and high glucose concentrations

-

GPR119 agonist test compounds

-

Positive control (e.g., Forskolin)

-

Vehicle control (e.g., DMSO)

-

GLP-1 ELISA kit

-

96-well cell culture plates

Procedure:

-